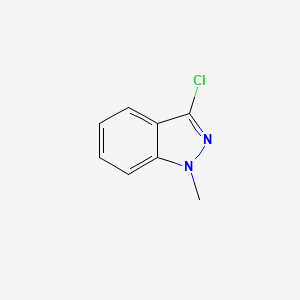1-Methyl-3-indazolyl chloride
CAS No.:
Cat. No.: VC18565042
Molecular Formula: C8H7ClN2
Molecular Weight: 166.61 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H7ClN2 |
|---|---|
| Molecular Weight | 166.61 g/mol |
| IUPAC Name | 3-chloro-1-methylindazole |
| Standard InChI | InChI=1S/C8H7ClN2/c1-11-7-5-3-2-4-6(7)8(9)10-11/h2-5H,1H3 |
| Standard InChI Key | DDVZTWRTLKVVRU-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2=CC=CC=C2C(=N1)Cl |
Introduction
Structural and Molecular Characteristics
Chemical Identity
1-Methyl-3-indazolyl chloride has the molecular formula C₈H₇ClN₂ and a molecular weight of 166.61 g/mol . The IUPAC name is 3-chloro-1-methyl-1H-indazole, with a methyl group at the N1 position and a chlorine atom at the C3 position of the indazole core (Figure 1).
Table 1: Key identifiers of 1-methyl-3-indazolyl chloride
| Property | Value |
|---|---|
| CAS Registry Number | 52354-75-3 |
| SMILES | CN1C2=CC=CC=C2C(=N1)Cl |
| InChI Key | DDVZTWRTLKVVRU-UHFFFAOYSA-N |
| Synonymous Names | 3-Chloro-1-methylindazole, SCHEMBL7737033, DA-00008 |
Spectral Data
-
NMR: The proton NMR spectrum (CDCl₃) exhibits signals at δ 8.09 (s, 1H, H-2), 7.75 (d, J = 8.4 Hz, 1H, H-4), and 7.23 (d, J = 8.4 Hz, 1H, H-5), consistent with aromatic protons in the indazole scaffold .
-
IR: Peaks at 1723 cm⁻¹ (C=O stretch in ester derivatives) and 1595 cm⁻¹ (C=C aromatic) are observed in related indazole compounds .
Synthesis and Manufacturing
Alkylation of Indazole Derivatives
The most common route involves N-methylation of 3-chloroindazole using methylating agents like iodomethane (CH₃I) in the presence of a base. A representative procedure adapted from Bouissane et al. is outlined below:
-
Reagents: 6-Nitroindazole, sodium hydride (NaH), iodomethane, dimethylformamide (DMF).
-
Procedure:
Yield: 49% for 1-methyl-6-nitroindazole, with subsequent reduction to 1-methyl-6-aminoindazole (85% yield) .
Alternative Methods
-
Metal Oxide-Mediated Methylation: A patent by Beecham Group describes using alkaline earth metal oxides (e.g., MgO, CaO) with methylating agents in non-anhydrous solvents, avoiding hazardous hydrogen evolution. This method achieves >99% purity for related indazole carboxylic acids.
Physicochemical Properties
Table 2: Experimental and computed properties
| Property | Value | Source |
|---|---|---|
| Density | 1.3 ± 0.1 g/cm³ (estimated) | |
| Boiling Point | 345.2 ± 15.0°C (estimated) | |
| LogP (Partition Coeff.) | 1.60 | |
| Solubility | Insoluble in water; soluble in DMF, DMSO |
Applications in Organic Synthesis
Pharmaceutical Intermediates
1-Methyl-3-indazolyl chloride is a precursor to Granisetron, a 5-HT₃ receptor antagonist used to prevent chemotherapy-induced nausea. The chloride group facilitates nucleophilic substitution reactions with amines or thiols .
Agrochemicals
Derivatives exhibit antifungal activity against Mycobacterium tuberculosis by inhibiting KasA, a β-ketoacyl synthase . SPOTi assays demonstrated 87% growth inhibition at 100 μM concentrations .
Polymer Chemistry
Indazole-based monomers, such as 1-phenylcarbonyloxy-4-[2-phenyl-3-(4-phenylcarbonyl-oxyphenyl)-indazolylidenmethyl], are synthesized for high-performance polymers with enhanced thermal stability (m.p. >200°C) .
Analytical Methods
Chromatography
-
HPLC: Reverse-phase C18 columns with UV detection at 254 nm achieve >97% purity .
-
TLC: Silica gel plates (ethyl acetate/hexane, 1:1) with Rf = 0.45 .
Spectroscopy
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume